

Application Notes and Protocols for MCC950 in Primary Microglia Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	MCC950 sodium					
Cat. No.:	B606777	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1] In primary microglia, the resident immune cells of the central nervous system, the NLRP3 inflammasome acts as a key signaling platform that, upon activation by various stimuli, drives neuroinflammation.[1][2] Activation of the NLRP3 inflammasome in microglia leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, which play a central role in inflammatory responses and can contribute to neuronal damage.[2][3] MCC950 specifically targets and inhibits NLRP3, thereby preventing inflammasome assembly and subsequent downstream inflammatory signaling.[4][5] These application notes provide detailed protocols for the use of MCC950 in primary microglia cultures to study and modulate neuroinflammatory pathways.

Mechanism of Action of MCC950 in Microglia

The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response.[6] Its activation in microglia typically requires two signals. The first, a "priming" signal, often initiated by ligands such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[2][6] The second signal, triggered by a variety of stimuli including ATP, nigericin, or amyloid-β, induces the assembly of

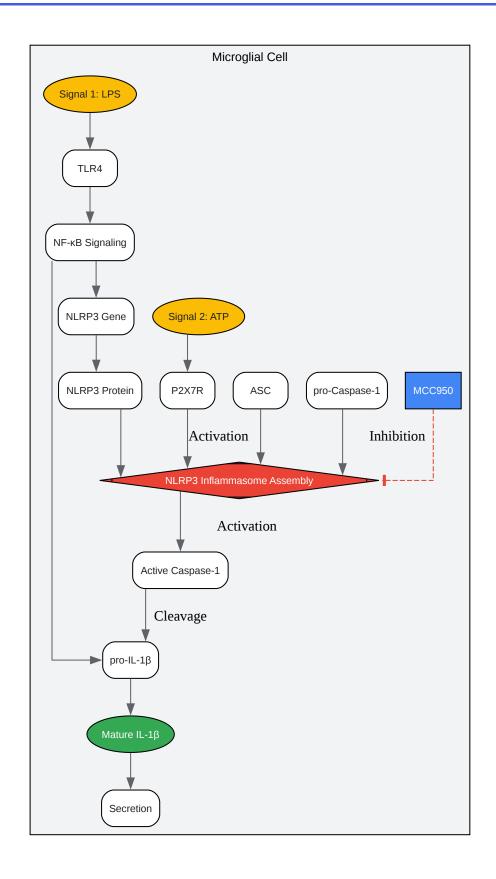






the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and procaspase-1.[7] This assembly leads to the auto-activation of caspase-1 and the subsequent maturation and release of IL-1 β and IL-18.[2] MCC950 exerts its inhibitory effect by directly interacting with the Walker B motif within the NACHT domain of NLRP3, which blocks its ATP hydrolysis activity and prevents the conformational changes necessary for inflammasome activation.[4][5]





Click to download full resolution via product page



Caption: Signaling pathway of NLRP3 inflammasome activation in microglia and the inhibitory action of MCC950.

Quantitative Data Summary

The following tables summarize typical concentrations and observed effects of MCC950 in primary microglia and related cell lines.

Table 1: MCC950 In Vitro Efficacy

Cell Type	Stimulus	MCC950 Concentration	Observed Effect	Reference
Primary Mouse Microglia	LPS + ATP	1 μΜ	Inhibition of IL-1β release	
Primary Mouse Microglia	CuCl₂ (10 μM)	100 nM	Significant reduction in IL- 1β and IL-18 secretion	
BV2 Microglial Cells	LPS (1 μg/mL) + ATP (1 mM)	1 μΜ	Reduction in NLRP3 protein levels	[8]
BV2 Microglial Cells	LPS	Not specified	Inhibition of M1 polarization (reduced iNOS expression)	[9]
Human Monocyte- Derived Macrophages (HMDMs)	LPS + Nigericin	IC ₅₀ = 8.1 nM	Inhibition of IL-1β release	[6]
Bone Marrow- Derived Macrophages (BMDMs)	LPS + Nigericin	IC50 = 7.5 nM	Inhibition of IL-1β release	[2]



Table 2: MCC950 In Vivo Efficacy

Animal Model	MCC950 Dosage	Route of Administration	Observed Effect in the Brain	Reference
Cocaine-induced Neuroinflammati on (Mice)	50 mg/kg	Intraperitoneal (i.p.)	Suppressed cocaine-induced upregulation of mature IL-1 β and CD11b in the striatum and cortex	
Spinal Cord Injury (Mice)	10 mg/kg and 50 mg/kg	Intraperitoneal (i.p.)	Dose-dependent reduction in IL- 1β and IL-18 levels	[10]
Experimental Autoimmune Encephalomyeliti s (EAE) Mice	Not specified	Not specified	Reduced microglia activation and inhibited polarization to M1 phenotype	[11]

Experimental ProtocolsPreparation of MCC950 Stock Solution

 ${\tt MCC950} \ is \ supplied \ as \ a \ crystalline \ solid \ and \ is \ soluble \ in \ organic \ solvents \ like \ {\tt DMSO.[1]}$

Materials:

- MCC950 powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes



Protocol:

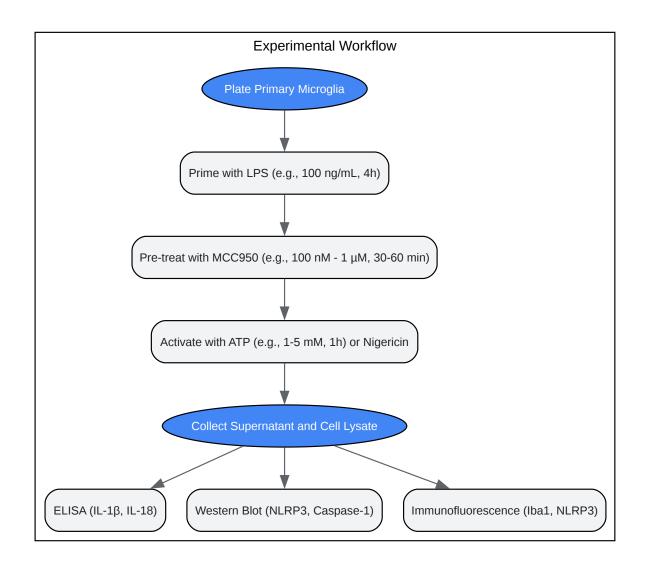
- Prepare a stock solution of MCC950 by dissolving it in DMSO. A common stock concentration is 10-20 mM. For example, to make a 10 mM stock solution of MCC950 (FW: 404.5 g/mol), dissolve 4.045 mg in 1 mL of DMSO.
- Vortex thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for long-term storage (stable for ≥4 years).[1]

Note: For experiments, further dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically $\leq 0.1\%$).

Induction of NLRP3 Inflammasome Activation and MCC950 Treatment in Primary Microglia

This protocol describes the standard two-signal method to activate the NLRP3 inflammasome in primary microglia and assess the inhibitory effect of MCC950.





Click to download full resolution via product page

Caption: A typical experimental workflow for studying MCC950's effect on primary microglia.

Materials:

- Primary microglia culture
- · Complete culture medium
- Lipopolysaccharide (LPS)



- · Adenosine 5'-triphosphate (ATP) or Nigericin
- MCC950 stock solution
- Phosphate-buffered saline (PBS)

Protocol:

- Cell Plating: Plate primary microglia in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and recover for at least 24 hours.
- Priming (Signal 1): Prime the microglia with LPS (e.g., 100 ng/mL) in complete culture medium for 4 hours.[4][5] This step upregulates the expression of NLRP3 and pro-IL-1β.
- MCC950 Treatment: Pre-incubate the LPS-primed cells with the desired concentration of MCC950 (e.g., 100 nM to 1 μ M) for 30-60 minutes.[4][12] Include a vehicle control (DMSO equivalent).
- Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 1-5 mM) for 1 hour or Nigericin (e.g., 5 μM) for 1 hour.[4][7]
- Sample Collection:
 - Supernatant: Carefully collect the cell culture supernatant for cytokine analysis (e.g., ELISA).
 - Cell Lysate: Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) for Western blot analysis.

Assessment of MCC950 Efficacy

A. ELISA for IL-1 β and IL-18

This method quantifies the amount of mature IL-1 β and IL-18 secreted into the culture supernatant.

Protocol:

Methodological & Application





- Use a commercial ELISA kit for mouse or human IL-1β or IL-18, following the manufacturer's instructions.[8][13][14]
- Briefly, coat a 96-well plate with a capture antibody specific for the cytokine.[8]
- Add the collected culture supernatants and standards to the wells and incubate.
- Wash the plate and add a biotinylated detection antibody.[15]
- Add streptavidin-horseradish peroxidase (HRP) and then a substrate solution (e.g., TMB) to develop a colorimetric reaction.[8][14]
- Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
- Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve. A significant decrease in IL-1β and IL-18 levels in MCC950-treated samples compared to the vehicle control indicates effective inhibition of the NLRP3 inflammasome.

B. Western Blot for NLRP3 and Caspase-1

This technique is used to assess the protein levels of NLRP3 and the cleavage of pro-caspase-1 to its active p20 subunit in the cell lysates.

Protocol:

- Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
- Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against NLRP3 and Caspase-1 (which
 detects both pro-caspase-1 and the cleaved p20 subunit) overnight at 4°C.[16] Use an
 antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.



- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities. A reduction in the cleaved caspase-1 (p20) band in MCC950treated samples indicates inflammasome inhibition.

C. Immunofluorescence for Microglial Activation

This method is used to visualize changes in microglial morphology and the expression of inflammasome components.

Protocol:

- Culture and treat primary microglia on glass coverslips.
- Fix the cells with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.
- Permeabilize the cells with a solution containing a detergent (e.g., 0.3% Triton X-100 in PBS)
 for 10 minutes.[17]
- Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.[17]
- Incubate with a primary antibody against a microglial marker like Iba1 to visualize cell morphology.[11][17][18] Co-stain with an antibody against NLRP3 if desired. Incubate overnight at 4°C.
- Wash and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.[17]
- Counterstain the nuclei with DAPI.
- Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. Activated microglia often exhibit a more amoeboid morphology with retracted processes, which may be attenuated by MCC950 treatment.[19]



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β, IL-18, IL-6, and TNF-α Detection in Brains and Cell Culture Supernatants [bio-protocol.org]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NLRP3 Inflammasome Is Expressed and Functional in Mouse Brain Microglia but Not in Astrocytes | PLOS One [journals.plos.org]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice PMC [pmc.ncbi.nlm.nih.gov]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. biocare.net [biocare.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The NLRP3-Caspase 1 Inflammasome Negatively Regulates Autophagy via TLR4-TRIF in Prion Peptide-Infected Microglia [frontiersin.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. stemcell.com [stemcell.com]
- 16. Caspase-1 inhibition attenuates activation of BV2 microglia induced by LPS-treated RAW264.7 macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 17. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]



- 18. jove.com [jove.com]
- 19. A comprehensive guide for studying inflammasome activation and cell death PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for MCC950 in Primary Microglia Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606777#how-to-use-mcc950-in-primary-microglia-cultures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com